N-{1-[(diphenylmethyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(diphenylmethyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}benzamide is a complex organic compound with a unique structure that includes a diphenylmethyl group, a methylsulfanyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(diphenylmethyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of diphenylmethylamine with a suitable acylating agent to form the diphenylmethylamino intermediate. This intermediate is then reacted with a methylsulfanyl-containing compound under controlled conditions to introduce the methylsulfanyl group. Finally, the resulting compound is acylated with benzoyl chloride to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(diphenylmethyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The diphenylmethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-[(diphenylmethyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{1-[(diphenylmethyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-{1-[(diphenylmethyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}benzamide can be compared with other similar compounds, such as:
N-(2,6-Diphenylmethyl)-1-piperazine acetylamine: Similar in structure but with a piperazine ring instead of the benzamide moiety.
N-(Diphenylmethylene)aminoacetonitrile: Contains a diphenylmethylene group but lacks the methylsulfanyl and benzamide groups.
Properties
Molecular Formula |
C25H26N2O2S |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
N-[1-(benzhydrylamino)-4-methylsulfanyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C25H26N2O2S/c1-30-18-17-22(26-24(28)21-15-9-4-10-16-21)25(29)27-23(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,22-23H,17-18H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
KLXJURHXHVGGAS-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.